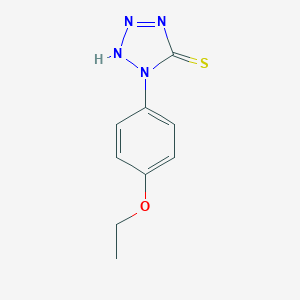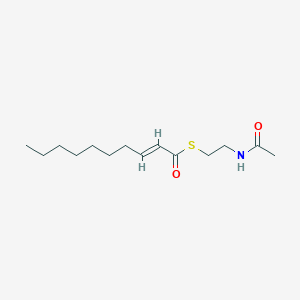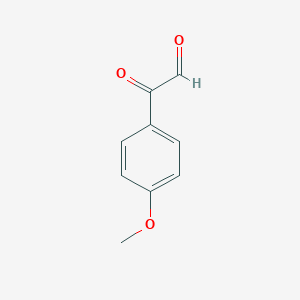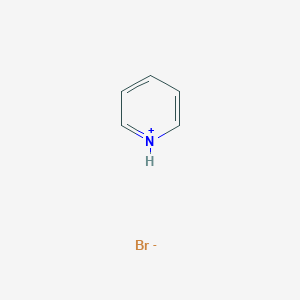
4-Chloro-1,2-dimethoxybenzene
Descripción general
Descripción
4-Chloro-1,2-dimethoxybenzene is a chlorinated aromatic compound with two methoxy groups attached to a benzene ring. It is structurally related to other chloroaromatic compounds and dimethoxybenzenes, which have been studied for various applications, including their roles in catalytic processes, synthesis of other chemicals, and their physical properties.
Synthesis Analysis
The synthesis of related dimethoxybenzene compounds has been explored in various studies. For instance, the synthesis of 1,2-dimethoxybenzene has been improved by using chloromethane combined with pyrocatechol, with factors such as the ratio, pressure, and special catalysts being investigated to enhance the quality and yield of the product . Although this study does not directly address 4-Chloro-1,2-dimethoxybenzene, the methods and considerations could be relevant for its synthesis as well.
Molecular Structure Analysis
The molecular structure of chlorinated dimethoxybenzenes has been the subject of research, with studies investigating the behavior of these compounds under electron impact and using techniques such as metastable ion analysis and deuterium labeling to interpret fragmentation processes . The molecular structure is crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Chemical reactions involving chlorinated dimethoxybenzenes have been studied, particularly in the context of catalysis and oxidation processes. For example, 2-Chloro-1,4-dimethoxybenzene has been identified as a superior cofactor to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase . Additionally, the formation of a cation radical of 2-Chloro-1,4-dimethoxybenzene and its role in the oxidation process has been characterized using ESR and UV/vis spectroscopy . These studies provide insights into the reactivity of chlorinated dimethoxybenzenes in oxidative environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated dimethoxybenzenes are influenced by their molecular structure. For example, the mass spectra of chlorinated veratroles have been investigated to understand common fragmentation routes and the influence of chlorine substitution on the spectral characteristics . Additionally, the crystal structures of related compounds have been determined, revealing information about bond angles and orientations of substituents, which can affect the physical properties and reactivity of these molecules .
Aplicaciones Científicas De Investigación
Applications in Catalysis
4-Chloro-1,2-dimethoxybenzene has been noted for its role in the field of catalysis. Specifically, it has been used in the acetylation of dimethoxybenzenes with acetic anhydride, facilitated by acidic zeolites. This process is integral in producing dimethoxyacetophenones, demonstrating the compound's relevance in synthesizing fine chemicals. The reaction mechanism is described as a modified Eley–Rideal type, where acetic anhydride, when chemisorbed, generates an electrophilic acylium ion that subsequently reacts with veratrole in the liquid phase. The study also highlights the competitive adsorption of reactants and products, emphasizing the catalyst's deactivation due to partial adsorption of either the reaction product or acetic acid formed during the reaction (Moreau, Finiels, & Meric, 2000).
Role in Electrochemistry
Another significant application of 4-Chloro-1,2-dimethoxybenzene lies in the realm of electrochemistry. The compound has been investigated for its potential as an electrolyte additive in liquid-state Al-plastic film lithium-ion batteries. Studies have shown that the redox reactions of this compound, when used as an additive, can improve the overcharge performance of the batteries. It achieves this by initiating shuttle reactions between the cathode and anode, consuming excess current and thereby enhancing the battery's safety during overcharge. The research also indicates that these additives do not significantly impact the electrochemical performance under low current conditions (Yong Zhang et al., 2011).
Redox Flow Batteries
Furthermore, derivatives of 1,4‐Dimethoxybenzene, closely related to 4-Chloro-1,2-dimethoxybenzene, are prominent in the development of catholytes for non-aqueous redox flow batteries. These derivatives exhibit high open-circuit potentials and excellent electrochemical reversibility. The introduction of bicyclic substitutions and ether chains into the dialkoxybenzenes has resulted in novel catholyte molecules like BODMA, which display enhanced solubility and superior chemical stability in their charged state. These advancements contribute significantly to the longevity and efficiency of redox flow batteries (Jingjing Zhang et al., 2017).
Mecanismo De Acción
Target of Action
It is known that this compound is a derivative of benzene, and benzene derivatives generally interact with various enzymes and proteins in the body .
Mode of Action
The mode of action of 4-Chloro-1,2-dimethoxybenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound may form a sigma bond with an electrophile, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s worth noting that benzene derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
It’s known that benzene derivatives can have various effects at the molecular and cellular level, depending on their specific structures and the biochemical pathways they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-1,2-dimethoxybenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets .
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJCXGJKJZARAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168342 | |
| Record name | 4-Chloroveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,2-dimethoxybenzene | |
CAS RN |
16766-27-1 | |
| Record name | 4-Chloroveratrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloroveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1,2-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

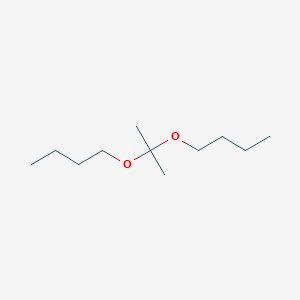
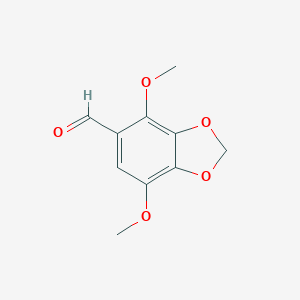
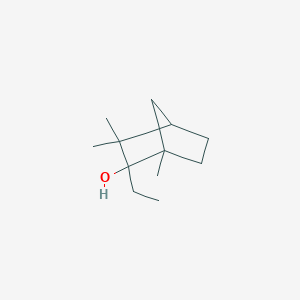

![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)



